![molecular formula C16H12BrN3O3S B2793261 N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921520-95-8](/img/structure/B2793261.png)
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .作用机制
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide binds to the bromodomain of this compound, which prevents it from binding to acetylated histones and activating gene transcription. This leads to the downregulation of this compound-dependent genes, including those involved in cancer progression and metastasis. The inhibition of this compound by this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. Additionally, this compound has been shown to have minimal toxicity in normal cells and tissues.
实验室实验的优点和局限性
One of the main advantages of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is its specificity for this compound inhibition. This allows for targeted inhibition of this compound-dependent genes without affecting other cellular processes. Additionally, this compound has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy.
One of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the optimal dosage and administration route for this compound have not been fully established, which requires further investigation.
未来方向
There are several future directions for the study of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
Another direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. It is possible that the combination of this compound with other therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Finally, further studies are needed to investigate the potential of this compound in other diseases beyond cancer. It is possible that the inhibition of this compound by this compound may have therapeutic applications in other diseases, such as autoimmune disorders and neurological disorders.
Conclusion
This compound is a promising compound for cancer therapy due to its specificity for this compound inhibition and minimal toxicity in normal cells and tissues. The synthesis method has been optimized to achieve high yields and purity of the final product. Further studies are needed to determine the optimal dosage and administration route for this compound in vivo and investigate its potential in combination with other cancer therapies and in other diseases beyond cancer.
合成方法
The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction with 2-amino-4-bromobenzamide to form 2-(4-bromo-2-furanylcarbonyl)amino-4-bromobenzamide. This intermediate compound is then reacted with thiosemicarbazide to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the bromodomain and PHD finger-containing transcription factor (this compound), which plays a critical role in the regulation of gene expression. This compound is overexpressed in several types of cancer, including breast, lung, and prostate cancer, and has been implicated in cancer progression and metastasis. Therefore, this compound inhibition has emerged as a promising strategy for cancer therapy.
属性
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S/c17-10-3-1-4-11(7-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-5-2-6-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYYCGKYYOMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

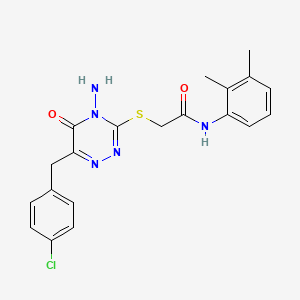
![3-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793179.png)
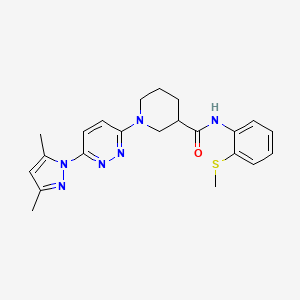
![7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2793181.png)
![2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793185.png)
![5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid](/img/structure/B2793188.png)
![5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2793189.png)
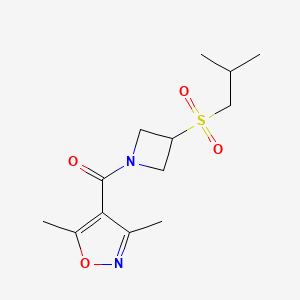


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2793195.png)
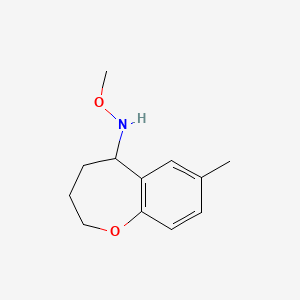
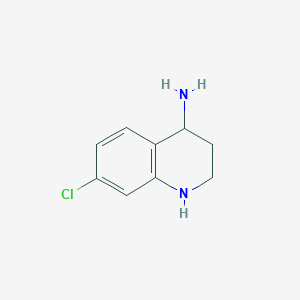
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)